4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
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Overview
Description
4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is a complex organic compound that features a thiazolidinone ring, a bromobenzylidene moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Bromobenzylidene Moiety: This step involves the condensation of the thiazolidinone intermediate with 3-bromobenzaldehyde in the presence of a base.
Attachment of the Butanoyl Group: The resulting compound is then reacted with butanoyl chloride in the presence of a base to form the butanoyl derivative.
Formation of the Benzoic Acid Group: Finally, the butanoyl derivative is coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzoic acid group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with specific biological targets, potentially leading to new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromobenzylidene moiety may facilitate binding to hydrophobic pockets, while the thiazolidinone ring could interact with active sites. The benzoic acid group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
- 4-({4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
- 4-({4-[(5Z)-5-(3-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
Uniqueness
The presence of the bromine atom in 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid imparts unique reactivity and potential biological activity compared to its halogenated analogs. Bromine’s intermediate reactivity between chlorine and iodine allows for specific interactions and reactions that are not possible with other halogens.
Properties
Molecular Formula |
C21H17BrN2O4S2 |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C21H17BrN2O4S2/c22-15-4-1-3-13(11-15)12-17-19(26)24(21(29)30-17)10-2-5-18(25)23-16-8-6-14(7-9-16)20(27)28/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)(H,27,28)/b17-12- |
InChI Key |
AGSCITYXEINWRX-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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